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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Chelex® 100 resin for

the rapid and efficient preparation of nucleic acid samples for downstream molecular

applications. We will delve into the core principles of its mechanism, present detailed

experimental protocols for various sample types, and provide a comparative analysis of its

performance against other common extraction methods.

Introduction to Chelex® 100
Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene

copolymers with paired iminodiacetate ions.[1][2][3] These iminodiacetate groups act as

chelating agents, binding strongly to polyvalent metal ions, particularly divalent cations like

magnesium (Mg²⁺) and calcium (Ca²⁺).[2][4] This property is central to its application in nucleic

acid preparation. The resin is effective over a wide pH range (4-14) and demonstrates a high

selectivity for divalent over monovalent ions, approximately 5,000 to 1.[3][5]

The primary application of Chelex® 100 in molecular biology is to prepare DNA and,

increasingly, RNA from a variety of biological samples for use in amplification-based assays

such as Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and reverse

transcription qPCR (RT-qPCR).[6][7][8] It offers a simple, rapid, and cost-effective alternative to

traditional methods like phenol-chloroform extraction and commercial kits, often involving fewer

steps and reducing the risk of sample cross-contamination.[6][9][10]
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Mechanism of Action
The efficacy of Chelex® 100 in nucleic acid preparation hinges on its ability to inactivate

nucleases and protect the nucleic acids from degradation, especially during the heat-based

lysis step.

Key Steps in the Mechanism:

Chelation of Divalent Cations: Nucleases, particularly DNases, are enzymes that degrade

DNA and require divalent cations like Mg²⁺ as essential cofactors for their activity.[4][11]

Chelex® 100 resin has a high affinity for these metal ions and effectively sequesters them

from the solution.[1][2]

Nuclease Inactivation: By binding to and removing Mg²⁺, Chelex® 100 inactivates nucleases,

preventing the degradation of the released nucleic acids.[1][4][7] This is crucial during the

cell lysis step, where nucleases are released along with the nucleic acids.

Protection During Heat Lysis: The extraction process typically involves a boiling step

(100°C).[4] High temperatures in a low ionic strength solution can lead to DNA degradation.

The presence of Chelex® 100 is thought to protect the DNA from this heat-induced

breakdown by chelating metal ions that could catalyze this process.

Cell Lysis and Denaturation: The combination of an alkaline environment (the 5% Chelex®

100 suspension has a pH of 10-11) and boiling disrupts cell membranes and denatures

proteins, including histones, releasing the nucleic acids into the supernatant.[4][9] The heat

also denatures the DNA, resulting in single-stranded DNA, which is suitable for PCR.[4]

The polar resin beads also bind to other polar cellular components, which are then pelleted by

centrifugation, leaving the DNA and RNA in the supernatant.[11]
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Mechanism of Chelex® 100 Nucleic Acid Extraction.

Data Presentation: Performance and Yield
The Chelex® 100 method has been shown to be as efficient or even more so than traditional

phenol-chloroform extraction, particularly for forensic samples like semen and small

bloodstains.[6][9] It is also effective at removing PCR inhibitors.[6] The following tables

summarize quantitative data from comparative studies.
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Table 1: Comparison of DNA Yield from Dried Blood Spots (DBS)

Extraction Method
Absolute Efficiency
(%)

Relative Yield
Increase vs.
QIAamp®

Reference

Chelex® 100 (Control

Protocol)
54% 590% [12]

Chelex® 100

(Optimized Protocol)
68% - [12]

QIAamp® DNA Blood

Mini Kit
9% - [12]

Table 2: Comparison of DNA Yield from Various Forensic Samples

Sample Type Extraction Method
Mean DNA Yield
(ng/µL)

Reference

Blood Chelex® 100

- (Highest yield for

blood with AutoMate

Express™)

[13]

AutoMate Express™ Highest Yield [13]

QIAamp® DNA

Investigator

Lower but more

consistent yield
[13]

Semen Chelex® 100 Highest Yield [13]

AutoMate Express™ - [13]

QIAamp® DNA

Investigator
- [13]

Saliva Chelex® 100 Highest Yield [13]

AutoMate Express™ - [13]

QIAamp® DNA

Investigator
- [13]
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Table 3: Comparison of RNA Yield from Potato Virus X (PVX) Infected Plant Tissue

Extraction Method RNA Yield
Band Intensity in
RT-qPCR

Reference

Chelex® 100
Superior RNA

concentrations

Thicker and more

pronounced bands
[14]

Phenol-chloroform
Lower RNA

concentrations
- [14]

Experimental Protocols
The following are detailed methodologies for nucleic acid extraction using Chelex® 100 from

various common sample types. These protocols are based on established methods and can be

adapted based on specific experimental needs.[1][15]

General Reagent Preparation
5% Chelex® 100 Suspension: Add 5 grams of Chelex® 100 resin to 100 mL of sterile,

deionized water. Store at room temperature.[1]

20% Chelex® 100 Suspension: Add 20 grams of Chelex® 100 resin to 100 mL of sterile,

deionized water. Store at 4°C.[16]

Proteinase K (10 mg/mL or 20 mg/mL): Dissolve the appropriate amount of Proteinase K in

sterile, deionized water. Aliquot and store at -20°C.[1]

Protocol 1: DNA Extraction from Blood and Buccal
Swabs
This protocol is adapted from forensic laboratory procedures.[15]

Sample Preparation:

For liquid blood or saliva, use approximately 3 µL.

For swabs, use approximately 1/3 of the swab head.
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For bloodstains, use a 3x3 mm cutting.

Initial Wash:

Add 1 mL of sterile deionized water to the sample in a 1.5 mL microcentrifuge tube.

Vortex and incubate at room temperature for 15-30 minutes with shaking.

Centrifuge at 10,000-15,000 x g for 2-3 minutes.

Carefully remove and discard all but 30-50 µL of the supernatant.

Chelex® Extraction:

Add 175 µL of a well-resuspended 5% Chelex® 100 solution to the pellet.

Incubate at 56°C for 15-30 minutes. (Optional: Add Proteinase K for samples with high

protein content).

Vortex at high speed for 5-10 seconds.

Incubate at 100°C for 8 minutes in a heat block or boiling water bath.

Vortex again at high speed for 5-10 seconds.

Final Centrifugation and Collection:

Centrifuge at 10,000-15,000 x g for 2-3 minutes to pellet the resin and cellular debris.

Carefully transfer the supernatant containing the single-stranded DNA to a new, clean

tube, avoiding the Chelex® beads.

The extracted DNA is now ready for downstream applications or can be stored at 2-8°C or

frozen.[15]

Protocol 2: DNA Extraction from Hair
This protocol is suitable for forensic analysis of hair samples.[1]
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Sample Preparation:

Using clean forceps, wash the hair in 200 µL of sterile deionized water or TE buffer for 1-

15 minutes to remove contaminants.

Remove the hair and retain the wash if needed.

Cut approximately 1 cm of the hair from the root end and place it in a 1.5 mL

microcentrifuge tube.

Chelex® Extraction:

Add 200 µL of 5% Chelex® 100 solution.

Add 2 µL of 10 mg/mL Proteinase K.

Vortex for 10-30 seconds.

Incubate at 56°C for a minimum of 6 hours.

Vortex at high speed for 5-10 seconds.

Incubate at 100°C for 8 minutes.

Vortex again at high speed for 5-10 seconds.

Final Centrifugation and Collection:

Centrifuge at 10,000-15,000 x g for 3 minutes.

Transfer the supernatant to a new tube.

Protocol 3: RNA Extraction from Biological Samples
This is a general protocol that can be adapted for various sample types, including viral

samples.[8]

Sample Preparation:
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Place the sample (e.g., saliva, swab eluate) in a 1.5 mL microcentrifuge tube.

Chelex® Extraction:

Add a 5-20% Chelex® 100 suspension to the sample.

Mix thoroughly by vortexing.

Incubate at 95°C for 2-10 minutes.

Final Centrifugation and Collection:

Centrifuge briefly to pellet the Chelex® beads.

Transfer the supernatant containing the RNA to a new tube. The sample is now ready for

RT-qPCR or other downstream applications.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for Chelex® 100 nucleic acid

preparation.
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General Experimental Workflow for Chelex® 100 Extraction.
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Advantages and Limitations
Advantages:

Rapid and Simple: The procedure is fast, often completed in under an hour, with fewer steps

compared to other methods.[6][7]

Cost-Effective: Chelex® 100 is significantly less expensive than commercial extraction kits.

[7][17]

Reduced Contamination Risk: The single-tube protocol for many sample types minimizes the

chances of cross-contamination.[6][10]

No Organic Solvents: The method avoids the use of hazardous organic solvents like phenol

and chloroform.[6][9]

Effective for Forensic Samples: It has a proven track record of success with challenging

forensic samples.[6][9]

Limitations:

Single-Stranded DNA: The boiling step denatures the DNA, making it unsuitable for

applications requiring double-stranded DNA, such as RFLP analysis.[9][10]

Lower Purity: The resulting nucleic acid solution is not as pure as that obtained from column-

based kits and may contain inhibitors if not performed carefully.[14][18]

Potential for Degradation: The harsh conditions (high temperature and alkaline pH) may not

be suitable for highly degraded samples.[10] Long-term storage of the unbuffered DNA

solution, combined with freeze-thaw cycles, could lead to degradation.[10]

Chelex® Bead Carryover: Accidental transfer of Chelex® beads into the final product can

inhibit downstream enzymatic reactions like PCR by chelating Mg²⁺ from the reaction buffer.

[12]

Conclusion
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Chelex® 100 provides a robust, rapid, and economical method for preparing nucleic acid

samples from a wide array of biological materials. Its simple mechanism of nuclease

inactivation through cation chelation makes it a valuable tool, particularly in high-throughput

settings, forensic analysis, and resource-limited environments. While it has limitations

regarding the purity and strandedness of the final product, for many downstream applications,

especially PCR-based assays, it remains an efficient and reliable choice for researchers,

scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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